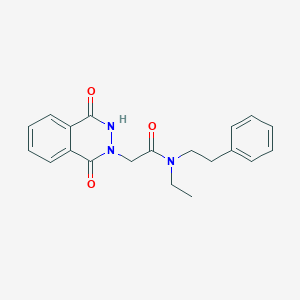![molecular formula C16H17F2N3O3S B7551205 N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine, also known as DMS-0535, is a chemical compound that has been studied for its potential use in pharmaceutical applications.
作用機序
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine works by inhibiting the activity of specific proteins involved in signaling pathways within cells. Specifically, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects:
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels that feed tumors. Inflammatory diseases have been targeted with N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine due to its ability to reduce inflammation and suppress the immune response. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopamine-producing neurons in the brain.
実験室実験の利点と制限
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinases, which makes it a useful tool for studying specific signaling pathways and their roles in disease development. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine in lab experiments. Its synthesis method is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments. Additionally, more research is needed to fully understand the potential side effects of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine and its interactions with other drugs.
将来の方向性
There are several future directions for the use of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine in pharmaceutical applications. One potential use is in the treatment of cancer, where N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could be further developed as a targeted therapy for specific types of cancer. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could be explored as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the neuroprotective effects of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine and its potential use in treating neurological disorders such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods for N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could make it a more accessible tool for use in lab experiments.
合成法
The synthesis of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine involves a multi-step process that includes the reaction of 3,5-difluorobenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with pyridine-2-amine and sulfonyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine due to its ability to reduce inflammation in animal models. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-7-12(8-14(18)9-13)10-19-16-2-1-15(11-20-16)25(22,23)21-3-5-24-6-4-21/h1-2,7-9,11H,3-6,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISKVGNZPITCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)

![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)